![molecular formula C16H20N2O3 B268964 3-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268964.png)
3-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
The mechanism of action of 3-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide involves the modulation of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has been shown to act as a selective antagonist of the serotonin 5-HT2A receptor, which is believed to be involved in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide include the modulation of various neurotransmitters in the brain, leading to changes in mood, behavior, and cognition. It has been shown to exhibit potent antipsychotic and antidepressant effects, making it a promising candidate for the treatment of various psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is its potency and selectivity, which makes it a valuable tool for studying the role of serotonin 5-HT2A receptors in various biological processes. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide. One of the main directions is the development of new drugs based on this compound for the treatment of psychiatric disorders. Another direction is the investigation of the role of serotonin 5-HT2A receptors in various biological processes, including cognition, behavior, and mood regulation. Additionally, further studies are needed to explore the potential applications of this compound in other scientific research fields, such as neuroscience and drug discovery.
Conclusion:
In conclusion, 3-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its potency and selectivity make it a valuable tool for studying the role of serotonin 5-HT2A receptors in various biological processes. However, further studies are needed to explore its potential applications in other scientific research fields and to develop new drugs based on this compound for the treatment of psychiatric disorders.
Synthesemethoden
The synthesis of 3-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide can be achieved through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 3-nitrobenzoic acid with thionyl chloride to produce 3-chlorobenzoic acid. The second step involves the reaction of 3-chlorobenzoic acid with N-cyclopropylcarbonyl-4-piperidone to produce 3-[(cyclopropylcarbonyl)amino]benzoic acid. The third step involves the reaction of 3-[(cyclopropylcarbonyl)amino]benzoic acid with tetrahydro-2-furanylmethylamine to produce 3-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential applications in various scientific research fields. One of the main applications of this compound is in medicinal chemistry and drug discovery. It has been shown to exhibit potent antipsychotic and antidepressant effects, making it a promising candidate for the development of new drugs for the treatment of psychiatric disorders.
Eigenschaften
Produktname |
3-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide |
---|---|
Molekularformel |
C16H20N2O3 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
3-(cyclopropanecarbonylamino)-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C16H20N2O3/c19-15(17-10-14-5-2-8-21-14)12-3-1-4-13(9-12)18-16(20)11-6-7-11/h1,3-4,9,11,14H,2,5-8,10H2,(H,17,19)(H,18,20) |
InChI-Schlüssel |
SRFXVQVJQFLBHF-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3CC3 |
Kanonische SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.